molecular formula C20H25N7S B11033696 dimethyl[3-(12-(2-thienyl)(1H,2H,4H,12H-benzimidazolo[2',1'-2,3]1,3,5-triazino [1,6-c]1,3,5-triazaperhydroin-3-yl))propyl]amine

dimethyl[3-(12-(2-thienyl)(1H,2H,4H,12H-benzimidazolo[2',1'-2,3]1,3,5-triazino [1,6-c]1,3,5-triazaperhydroin-3-yl))propyl]amine

Cat. No.: B11033696
M. Wt: 395.5 g/mol
InChI Key: HRENEARRCJVIRH-UHFFFAOYSA-N
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Description

Dimethyl[3-(12-(2-thienyl)(1H,2H,4H,12H-benzimidazolo[2’,1’-2,3]1,3,5-triazino[1,6-c]1,3,5-triazaperhydroin-3-yl))propyl]amine is a complex organic compound that features a unique structure combining multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl[3-(12-(2-thienyl)(1H,2H,4H,12H-benzimidazolo[2’,1’-2,3]1,3,5-triazino[1,6-c]1,3,5-triazaperhydroin-3-yl))propyl]amine typically involves multi-step organic reactions The process begins with the preparation of the benzimidazole and triazine rings, followed by their fusion with the thienyl group

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Dimethyl[3-(12-(2-thienyl)(1H,2H,4H,12H-benzimidazolo[2’,1’-2,3]1,3,5-triazino[1,6-c]1,3,5-triazaperhydroin-3-yl))propyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Dimethyl[3-(12-(2-thienyl)(1H,2H,4H,12H-benzimidazolo[2’,1’-2,3]1,3,5-triazino[1,6-c]1,3,5-triazaperhydroin-3-yl))propyl]amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an antimicrobial, anticancer, or anti-inflammatory agent.

    Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of dimethyl[3-(12-(2-thienyl)(1H,2H,4H,12H-benzimidazolo[2’,1’-2,3]1,3,5-triazino[1,6-c]1,3,5-triazaperhydroin-3-yl))propyl]amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The compound’s structure allows it to bind to these targets with high affinity, resulting in the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: These compounds share the benzimidazole core and exhibit similar biological activities.

    Triazine derivatives: Compounds containing the triazine ring are known for their applications in medicinal chemistry and materials science.

    Thienyl derivatives: These compounds are characterized by the presence of the thienyl group and are used in various chemical and biological applications.

Uniqueness

Dimethyl[3-(12-(2-thienyl)(1H,2H,4H,12H-benzimidazolo[2’,1’-2,3]1,3,5-triazino[1,6-c]1,3,5-triazaperhydroin-3-yl))propyl]amine is unique due to its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for diverse applications and interactions with various molecular targets, setting it apart from simpler compounds.

Properties

Molecular Formula

C20H25N7S

Molecular Weight

395.5 g/mol

IUPAC Name

N,N-dimethyl-3-(9-thiophen-2-yl-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaen-4-yl)propan-1-amine

InChI

InChI=1S/C20H25N7S/c1-24(2)10-6-11-25-13-21-19-23-18(17-9-5-12-28-17)27-16-8-4-3-7-15(16)22-20(27)26(19)14-25/h3-5,7-9,12,18H,6,10-11,13-14H2,1-2H3,(H,21,23)

InChI Key

HRENEARRCJVIRH-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN1CN=C2NC(N3C4=CC=CC=C4N=C3N2C1)C5=CC=CS5

Origin of Product

United States

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